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Compound of Interest

Compound Name: 1,2-Diethynylbenzene

Cat. No.: B1594171

Introduction: 1,2-Diethynylbenzene (o-diethynylbenzene) is an aromatic organic compound
featuring two ethynyl groups on adjacent carbon atoms of a benzene ring. This unique ortho
arrangement imparts significant reactivity, making it a valuable and versatile building block in
organic synthesis and materials science. The proximity of the two highly unsaturated alkyne
functionalities allows for unique intramolecular reactions and the formation of complex, rigid
molecular architectures. This guide provides an in-depth overview of its chemical properties,
reactivity, experimental protocols, and applications for researchers, scientists, and
professionals in drug development.

Core Chemical and Physical Properties

1,2-Diethynylbenzene is typically a colorless to pale yellow liquid or solid, depending on its
purity.[1] Its core properties are summarized below.
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Property Value Reference
Molecular Formula CioHse [2]
Molecular Weight 126.15 g/mol [2]
IUPAC Name 1,2-diethynylbenzene [2]
o-diethynylbenzene, Benzene,
Synonyms ] [1][2]
1,2-diethynyl-
CAS Number 21792-52-9 [2]
Colorless to pale yellow liquid
Appearance , [1]
or solid

Sealed in dry, store in freezer,
Storage Temperature -
under -20°C

Spectroscopic Properties

Detailed experimental spectra for the 1,2-diethynylbenzene monomer are not widely available
in the public domain. However, analysis of its vibrational spectra and those of its isomers has
been a subject of study.[3] For its polymeric derivatives, characteristic vibrational frequencies
are readily identified.
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Spectroscopy Type Observation Reference

Polymers of diethynylarenes
show characteristic C=C-H

Infrared (IR) stretching vibrations around -
3300 cm~t and C=C stretching

at approximately 2106 cm~1,

Spectroscopic data for the
1H NMR monomer is not provided in the -

search results.

Spectroscopic data for the
13C NMR monomer is not provided in the -

search results.

25 rotational transitions have
Rotational been assigned in the 2-12 -

GHz frequency range.

Reactivity and Key Reactions

The high degree of unsaturation and the spatial proximity of the two ethynyl groups make 1,2-
diethynylbenzene a highly reactive molecule, serving as a precursor for novel conjugated
organic polymers and complex macrocycles.[4]

Polymerization

1,2-Diethynylbenzene and its derivatives are known to undergo rapid, exothermic
polymerization at elevated temperatures (100-125 °C), which is indicative of a chain reaction.
[4] This reactivity is harnessed to create conjugated polymers with unique electronic and optical
properties. The polymerization can proceed through various mechanisms, including those
catalyzed by transition metals, leading to complex, cross-linked, or linear polymer structures.

Cycloaddition Reactions

The alkyne functionalities of 1,2-diethynylbenzene readily participate in cycloaddition
reactions, a cornerstone of modern synthetic chemistry. These reactions are powerful tools for
constructing cyclic and heterocyclic systems.
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o [4+2] Diels-Alder Cycloaddition: The ethynyl groups can act as dienophiles in reactions with
conjugated dienes to form six-membered rings.[5][6] This reaction is a reliable method for
building molecular complexity with high stereochemical control.[5]

o [3+2] Azide-Alkyne Cycloaddition (Click Chemistry): This reaction, particularly the copper-
catalyzed variant (CuAAC), is a highly efficient and widely used "“click" reaction.[7] It involves
the reaction of an azide with a terminal alkyne to specifically form a 1,4-disubstituted 1,2,3-
triazole. This reaction is noted for its high yield, mild reaction conditions, and tolerance of a
wide range of functional groups.[7] Given its two alkyne groups, 1,2-diethynylbenzene can
be used to link molecules or to form cross-linked polymeric materials.

Oxidative Coupling

Under oxidative coupling conditions, typically using a Hay catalyst (CuCl and a tertiary amine
like TMEDA), 1,2-diethynylbenzene derivatives can be converted into diacetylene
macrocycles.[4] This reaction can be performed as a one-step procedure to produce dimeric,
trimeric, and larger cyclic structures in useful quantities.[4][8] The yields of specific macrocycles
can be controlled by reaction conditions and the steric bulk of substituents on the benzene ring.

[4]

Basicity of the Dianion

In the gas phase, the dianion of 1,2-diethynylbenzene (ortho-diethynylbenzene dianion) is
calculated to be the strongest superbase known, with a proton affinity of 1843.987 kJ/mol.[9]
This extreme basicity highlights the fundamental chemical properties of the molecule upon
deprotonation.[9]
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Key reaction pathways of 1,2-diethynylbenzene.

Experimental Protocols
Synthesis via Sonogashira Coupling (General Protocol)

The Sonogashira coupling is a widely used cross-coupling reaction for the formation of carbon-
carbon bonds between a terminal alkyne and an aryl or vinyl halide. A typical synthesis of 1,2-
diethynylbenzene starts from 1,2-dihalobenzene and a protected alkyne like
(trimethylsilyl)acetylene, followed by deprotection.

o Coupling Reaction: To a solution of 1,2-diiodobenzene (1.0 equiv) in a suitable solvent (e.g.,
THF or DMF) under an inert atmosphere, add (trimethylsilyl)acetylene (2.2 equiv), a
palladium catalyst such as Pd(PPhs)2Clz (0.05 equiv), and a copper(l) co-catalyst like Cul
(0.1 equiv).

» Base Addition: Add a base, typically an amine such as triethylamine or diisopropylamine (5.0
equiv), to the mixture.

» Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until
the starting material is consumed, as monitored by TLC or GC-MS.
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o Workup: After completion, quench the reaction with aqueous ammonium chloride, extract the
product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry
over anhydrous Naz2S0Oa4, and concentrate under reduced pressure.

o Deprotection: Dissolve the crude 1,2-bis(trimethylsilylethynyl)benzene in a solvent mixture
like THF/methanol. Add a base such as K2COs or a fluoride source like TBAF and stir at
room temperature.

 Purification: Once deprotection is complete, perform an aqueous workup and purify the final
product, 1,2-diethynylbenzene, by silica gel chromatography.

1,2-Diiodobenzene +
(Trimethylsilyl)acetylene

Protected Intermediate:

Sonogashira Coupling 1,2-Bis(TMS-ethynyl)benzene

Catalyst System:
Pd(PPhs)=Clz / Cul
Base (e.g., NEts)

Final Product:
1,2-Diethynylbenzene

Purification
(Chromatography)

Click to download full resolution via product page

General workflow for the synthesis of 1,2-diethynylbenzene.

Oxidative Coupling to Form Dimeric Macrocycle

This protocol is adapted from the one-pot procedure for synthesizing diacetylene macrocycles.

[4]

e Setup: In a flask, dissolve the 1,2-diethynylbenzene derivative (1.0 equiv) in o-
dichlorobenzene to a final concentration of 0.01-0.025 M.

o Catalyst Addition: Add copper(l) chloride (CuCl, 1.1 equiv).

e Oxygenation: Bubble oxygen (Oz) continuously through the solution to maintain saturation.
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Initiation: Add N,N,N',N'-tetramethylethylenediamine (TMEDA, ~23 equiv) in a single portion
to the vigorously stirred, oxygen-saturated solution.

Reaction and Monitoring: The reaction is often exothermic and proceeds rapidly. Monitor the
reaction by TLC for the consumption of the starting material and the formation of macrocyclic
products.

Workup and Purification: Upon completion, dilute the reaction mixture with an organic solvent
and wash with aqueous acid to remove copper salts and TMEDA. Dry the organic phase and
concentrate it. The macrocyclic products can be separated from the polymer by silica gel
chromatography, followed by fractional recrystallization to isolate the desired dimer.[4]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CUAAC)

This is a representative protocol for a "click" reaction to form a bis-triazole.

Setup: Dissolve 1,2-diethynylbenzene (1.0 equiv) and an organic azide (2.1 equiv) in a
suitable solvent system, such as a mixture of t-butanol and water.

Catalyst Preparation: In a separate vial, prepare the copper(l) catalyst by dissolving
copper(ll) sulfate pentahydrate (CuSOa4-5H20, 0.1 equiv) and a reducing agent like sodium
ascorbate (0.2 equiv) in water.

Reaction Execution: Add the freshly prepared catalyst solution to the solution of the alkyne
and azide.

Monitoring: Stir the mixture vigorously at room temperature. The reaction is typically
complete within a few hours to 24 hours. Progress can be monitored by TLC or LC-MS.

Workup and Purification: Once the reaction is complete, dilute the mixture with water and
extract the product with an organic solvent (e.g., ethyl acetate or CHz2Clz). Wash the
combined organic layers, dry over anhydrous Naz2SOa, and concentrate. The resulting bis-
triazole product can be purified by silica gel chromatography or recrystallization.

Applications in Research and Drug Development
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The unique structure and high reactivity of 1,2-diethynylbenzene make it a valuable tool for
researchers.

» Materials Science: It is a key precursor for synthesizing conjugated polymers and
macrocycles, which are investigated for applications in organic electronics, such as organic
light-emitting diodes (OLEDs) and conductive materials.[1][4] Its rigid structure is also
suitable for creating porous organic frameworks (POFs) for gas storage and catalysis.

» Organic Synthesis: As a bifunctional building block, it enables the construction of complex,
rigid molecular scaffolds and nanostructures.

o Drug Development: While direct applications are not widespread, its derivatives are highly
relevant. The ethynyl group is a bioisostere for other functional groups and can serve as a
reactive handle. The triazole rings formed via click chemistry are exceptionally stable and are
often used as linkers in bioconjugation, to connect a drug to a targeting moiety, or in the
synthesis of complex drug candidates.[7][10] Cycloaddition reactions like the Diels-Alder are
also employed to develop drug delivery systems, such as hydrogels and nanopatrticles.

Safety and Handling

1,2-Diethynylbenzene is a reactive and hazardous chemical that requires careful handling.

e Hazards: It is listed as a combustible liquid and is harmful if swallowed. [ - ] It may cause
skin, eye, and respiratory irritation. [ - ]

» Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid
all personal contact, including inhalation of vapors. Wear appropriate personal protective
equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

o Storage: Store in a tightly sealed container under an inert atmosphere. For long-term
stability, it should be kept in a freezer at or below -20°C. Keep away from heat, sparks, and
open flames.

e Incompatibilities: Incompatible with strong oxidizing agents. Hazardous polymerization may
occur at elevated temperatures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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